N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide
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Overview
Description
N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetamidopropyl group, a chloro substituent, and a dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide typically involves the reaction of 2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide with 3-acetamidopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The acetamidopropyl group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetamidopropyl)-2-chloro-N-[(2,4-dimethylphenyl)methyl]acetamide
- N-(3-Acetamidopropyl)-2-chloro-N-[(2,5-dimethylphenyl)methyl]acetamide
- N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide
Uniqueness
N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group may confer distinct properties compared to other similar compounds with different substitution patterns.
Properties
IUPAC Name |
N-(3-acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-12-6-4-7-15(13(12)2)11-19(16(21)10-17)9-5-8-18-14(3)20/h4,6-7H,5,8-11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMOVRYRMECEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(CCCNC(=O)C)C(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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